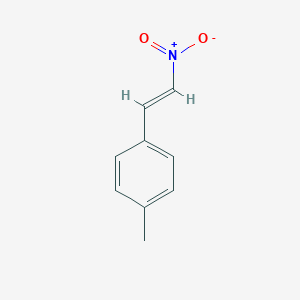

1-Methyl-4-(2-nitrovinyl)benzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPNBERPFLONRX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879770 | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-36-6, 5153-68-4 | |

| Record name | NSC145880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methyl-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Methyl-4-(2-nitrovinyl)benzene" synthesis from 4-methylbenzaldehyde

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene via Henry Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable β-nitrostyrene derivative, from 4-methylbenzaldehyde and nitromethane. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction, followed by dehydration.[1][2][3] This document delves into the underlying reaction mechanism, offers a critical evaluation of various catalytic systems, and presents a detailed, field-proven experimental protocol. It is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this important synthetic route.

Introduction: The Significance of β-Nitrostyrenes

β-Nitrostyrenes, such as this compound, are highly versatile synthetic intermediates in organic chemistry.[4] The presence of the nitrovinyl group, a potent electron-withdrawing system, activates the molecule for a variety of chemical transformations.[4] These compounds serve as crucial precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, dyes, and functional materials.[1][4]

Notably, substituted nitrostyrenes are key building blocks for producing substituted phenethylamines and amphetamines, classes of compounds with significant pharmacological applications.[1] The conversion typically involves the reduction of both the nitro group and the alkene double bond.[1][5] The title compound, also known as trans-4-methyl-β-nitrostyrene, is therefore a valuable starting point for accessing specific 4-methyl-substituted phenethylamine derivatives.

Mechanistic Insights: The Henry Reaction Pathway

The synthesis proceeds via a two-stage mechanism: a base-catalyzed nitroaldol (Henry) addition, followed by dehydration to yield the final conjugated system.[2][6]

Stage 1: Nitroaldol (Henry) Addition The Henry reaction is analogous to the classic aldol reaction, where a nitronate anion acts as the nucleophile instead of an enolate.[2][7]

-

Deprotonation: A base removes the acidic α-proton from nitromethane (pKa ≈ 10-17, depending on the solvent) to generate a resonance-stabilized nitronate anion.[2][8] This is the crucial step that forms the carbon nucleophile.

-

Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This forms a new carbon-carbon bond and creates a tetrahedral intermediate, a β-nitro alkoxide.[8][9]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base used or the solvent, to yield the β-nitro alcohol intermediate, 1-(4-methylphenyl)-2-nitroethanol.[2][9]

Stage 2: Dehydration The β-nitro alcohol intermediate readily undergoes dehydration to form the stable, conjugated this compound. This step is often spontaneous or facilitated by heat or acidic/basic conditions. With aromatic aldehydes, the formation of the conjugated nitroalkene is particularly favorable and often drives the reaction to completion.[8][10]

Strategic Catalyst Selection

The choice of catalyst is critical for optimizing the reaction's efficiency, yield, and purity, primarily by influencing the rate of the initial deprotonation step and minimizing side reactions.[11][12]

| Catalyst System | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages | Source |

| Methylamine (in Methanol) | Room Temp | 6 h - 7 days | 40-85 | Simple, mild conditions. | Long reaction times, potential for polymer formation. | [11] |

| Ammonium Acetate (in Acetic Acid) | Reflux (100-115°C) | 2 - 6 h | 30-82 | Generally useful, shorter reaction times, avoids polymer formation. | Requires reflux conditions, acidic medium. | [11][12] |

| Imidazole (Solvent-free) | Room Temp (Grinding) | Minutes | ~90 | Environmentally benign, rapid, high yield. | May require specific physical setup (mortar/pestle). | [13] |

| Alkali Hydroxides (e.g., NaOH) | Varies | Varies | Varies | Inexpensive and common. | Can promote side reactions and polymerization. | [4] |

Expert Rationale: While simple bases like methylamine are effective, they can lead to the formation of high-molecular-weight polymers, complicating purification and reducing the yield of the desired product.[12] The ammonium acetate/acetic acid system is often preferred for its reliability and cleaner reaction profile.[12] Ammonium acetate acts as a weak base to generate the nitronate, while the acetic acid medium helps to prevent polymerization and facilitates the dehydration of the nitroalcohol intermediate. This system represents a robust and scalable method for a wide range of substituted benzaldehydes.[12]

Experimental Protocol: Ammonium Acetate Catalysis

This protocol details a reliable and widely applicable method for the synthesis of this compound using the ammonium acetate/acetic acid system.

Materials and Reagents

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Nitromethane

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Methanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzaldehyde (e.g., 0.1 mol, 12.02 g) and nitromethane (e.g., 0.15 mol, 9.15 g, 1.5 equivalents).

-

Addition of Catalyst and Solvent: To the flask, add ammonium acetate (e.g., 0.05 mol, 3.85 g) and glacial acetic acid (e.g., 50 mL). The acetic acid serves as both the solvent and a co-catalyst for the dehydration step.

-

Reaction Execution: Heat the mixture to reflux (approximately 100-115°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (approx. 250 mL) while stirring. A yellow solid precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield bright yellow crystals.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by determining its melting point (literature: 102-105°C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[14]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

Nitromethane: is flammable and toxic. Handle in a well-ventilated fume hood.

-

Glacial Acetic Acid: is corrosive and causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

4-Methylbenzaldehyde: is a combustible liquid and may cause skin irritation.

-

The reaction should be conducted in a fume hood due to the use of volatile and hazardous reagents.

Conclusion

The synthesis of this compound from 4-methylbenzaldehyde via the Henry condensation is a robust and well-established procedure. By understanding the underlying mechanism and making strategic choices in catalysis, researchers can achieve high yields of this valuable synthetic intermediate. The ammonium acetate/acetic acid system provides a reliable method that minimizes common side reactions like polymerization. This guide offers the necessary theoretical and practical framework for the successful execution of this important organic transformation.

References

- Wikipedia. β-Nitrostyrene.

- Gairaud, C.B., & Lappin, G.R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3.

- MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst.

- Beilstein Journals. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.

- Royal Society of Chemistry. The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry.

- ResearchGate. Nitroaldol condensation reaction of various aldehydes and different nitroalkanes.

- ResearchGate. Synthesis of beta-nitrostyrene derivatives.

- ResearchGate. Synthetic applications of β‐nitrostyrene.

- National Institutes of Health (PMC). Developments and applications of α-bromonitrostyrenes in organic syntheses.

- ACS Publications. Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes.

- Europe PMC. Developments and applications of α-bromonitrostyrenes in organic syntheses.

- SCIRP. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.

- Wikipedia. Henry reaction.

- Master Organic Chemistry. Aldol Addition and Condensation Reactions.

- YouTube. Henry Reaction (Nitroaldol reaction).

- Taylor & Francis Online. Henry reaction in environmentally benign methods using imidazole as catalyst.

- Organic Chemistry Portal. Henry Reaction.

- Redalyc. Louis Henry: The Henry reaction and other organic syntheses.

- SynArchive. Henry Reaction.

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Buy this compound | 7559-36-6 [smolecule.com]

- 5. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Henry Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. tandfonline.com [tandfonline.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of trans-4-Methyl-β-nitrostyrene

This guide provides a comprehensive overview of the essential physicochemical properties of trans-4-methyl-β-nitrostyrene, a versatile nitroalkene intermediate with significant applications in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical insights into the experimental characterization of this compound.

Introduction to trans-4-Methyl-β-nitrostyrene: A Versatile Synthetic Building Block

trans-4-Methyl-β-nitrostyrene, systematically named (E)-1-methyl-4-(2-nitrovinyl)benzene, is a crystalline organic compound that serves as a valuable precursor in a variety of chemical transformations. Its structure, featuring a conjugated system that includes a nitro group and a styrenic double bond, imparts unique reactivity, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic addition reactions, a cornerstone of its synthetic utility. This guide will delve into the fundamental physicochemical characteristics that define the behavior and handling of this important molecule.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following sections detail the key physical and chemical characteristics of trans-4-methyl-β-nitrostyrene.

Structural and Molecular Data

The identity and basic molecular features of trans-4-methyl-β-nitrostyrene are summarized in the table below. This information is fundamental for stoichiometric calculations, spectral interpretation, and structural analysis.

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-methyl-4-(2-nitrovinyl)benzene | [2][3] |

| Synonyms | p-Methyl-β-nitrostyrene, 1-Methyl-4-(2-nitroethenyl)benzene | [3] |

| CAS Number | 5153-68-4 | [1][2][4] |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [3][4] |

| Appearance | Yellow crystalline powder | [1] |

| SMILES | CC1=CC=C(/C=C/[O-])C=C1 | [3] |

| InChI Key | JSPNBERPFLONRX-VOTSOKGWSA-N | [3][4] |

Thermal and Physical Properties

The thermal and physical properties dictate the compound's state under various conditions and are crucial for process design, purification, and storage.

| Property | Value | Source(s) |

| Melting Point | 100-106 °C | [2][4][5] |

| Boiling Point | 319 °C (predicted) | [1] |

| Density | 1.19 g/cm³ (predicted) | [1] |

| Solubility | Sparingly soluble in water (0.070 g/L at 25°C). Soluble in organic solvents. | [5] |

The relatively high melting point is indicative of the compound's crystalline nature and the intermolecular forces present in the solid state. Its limited aqueous solubility is expected for a non-polar organic molecule, while its solubility in organic solvents facilitates its use in a wide range of reaction media.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of trans-4-methyl-β-nitrostyrene. These protocols are designed to be self-validating and are based on standard laboratory practices.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed melting range indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline trans-4-methyl-β-nitrostyrene is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to approximately 10°C below the expected melting point (around 90°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

-

-

Validation: The procedure is repeated twice, and the average of the three measurements is reported. The calibration of the apparatus should be regularly checked with certified standards.

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of trans-4-methyl-β-nitrostyrene.

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbon atoms, their connectivity, and the stereochemistry of the double bond.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of trans-4-methyl-β-nitrostyrene is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

Data Processing and Interpretation: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm. The integration of the signals provides the relative number of protons, and the coupling constants (J) are measured to determine the trans stereochemistry of the alkene protons.

Expected ¹H NMR Spectral Features:

-

A singlet around δ 2.4 ppm corresponding to the methyl (CH₃) protons.

-

Two doublets in the aromatic region (δ 7.2-7.5 ppm) for the protons on the benzene ring.

-

Two doublets in the vinylic region (δ 7.6 and 8.0 ppm) with a large coupling constant (J ≈ 13-16 Hz), confirming the trans configuration of the double bond.

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.

-

Data Interpretation: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.

Expected IR Spectral Features:

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

-

A medium intensity band for the C=C stretching of the alkene at approximately 1640 cm⁻¹.

-

C-H stretching vibrations for the aromatic and vinylic protons above 3000 cm⁻¹.

-

A strong band around 965 cm⁻¹ corresponding to the out-of-plane C-H bending of the trans-alkene.

Caption: Overview of Spectroscopic Characterization Methods.

Reactivity and Stability

trans-4-Methyl-β-nitrostyrene is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place away from strong oxidizing agents.[5] It is important to keep the container tightly closed to prevent moisture absorption.[1] The compound can be sensitive to prolonged exposure to air and light, which may lead to polymerization or degradation.[6]

The primary reactivity of trans-4-methyl-β-nitrostyrene is centered around the electron-deficient double bond, making it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of nucleophiles, including carbanions, amines, and thiols. This reactivity is the basis for its extensive use in the synthesis of more complex molecules.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of trans-4-methyl-β-nitrostyrene, a compound of significant interest in synthetic chemistry. The data and protocols presented herein are intended to equip researchers with the necessary information for the confident handling, characterization, and application of this versatile building block. Adherence to the described experimental methodologies will ensure the generation of reliable and reproducible results, upholding the principles of scientific integrity.

References

- trans-4-methyl-beta-nitrostyrene CAS:5153-68-4. (n.d.).

- trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135. (n.d.). PubChem.

- Beta-Nitrostyrene | C8H7NO2 | CID 7626. (n.d.). PubChem.

Sources

- 1. trans-4-methyl-beta-nitrostyrene CAS: 5153-68-4 High Purity Medicine Grade with Attractive Price [nbinnochem.com]

- 2. A14721.06 [thermofisher.cn]

- 3. trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-4-Methyl-b-nitrostyrene 98 5153-68-4 [sigmaaldrich.com]

- 5. trans-4-Methyl-beta-nitrostyrene, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-Methyl-4-(2-nitrovinyl)benzene" CAS number and synonyms

An In-Depth Technical Guide to 1-Methyl-4-(2-nitrovinyl)benzene: Synthesis, Properties, and Applications

Introduction

This compound, a prominent member of the substituted β-nitrostyrene class, stands as a versatile and highly valuable building block in modern organic synthesis. Its structure, featuring a para-substituted aromatic ring conjugated with an electron-withdrawing nitrovinyl group, imparts a unique reactivity profile that is leveraged in the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's synthesis, physicochemical properties, key chemical transformations, and diverse applications, grounded in established scientific principles and methodologies.

Compound Identification and Physicochemical Properties

Precise identification is critical in scientific research. This compound is cataloged under multiple identifiers, with its CAS numbers often distinguishing between the general structure and its specific stereoisomers. The (E)-isomer, also referred to as the trans-isomer, is the most commonly synthesized and commercially available form due to its greater thermodynamic stability.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-methyl-4-[(E)-2-nitroethenyl]benzene[1][2][3] |

| CAS Number | 7559-36-6 (unspecified isomer)[1][2][4] |

| 5153-68-4 ((E)-isomer)[2][5][6][7] | |

| Molecular Formula | C₉H₉NO₂[1][4][6] |

| Molecular Weight | 163.17 g/mol [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 102-104 °C | [4] |

| Purity | Typically >98% |[5][6] |

Common Synonyms

The compound is frequently referenced in literature and commercial catalogs by several synonyms, which reflect its structure and historical nomenclature:

-

p-Methyl-β-nitrostyrene[2]

Synthesis and Mechanistic Insights

The preferred and most efficient synthesis of this compound is achieved via the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction is favored for its operational simplicity and the use of readily available starting materials.

The Henry Reaction: A Reliable Synthetic Route

The reaction involves the condensation of 4-methylbenzaldehyde with nitromethane.[1] The causality behind this choice of reaction is its high efficiency in forming the desired β-nitroalkene functionality. The mechanism is initiated by a base, which deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting nitroaldol intermediate readily undergoes dehydration, often facilitated by the reaction conditions (e.g., heating in the presence of an ammonium salt), to yield the conjugated and thermodynamically stable product.

Detailed Experimental Protocol: Synthesis of (E)-1-Methyl-4-(2-nitrovinyl)benzene

This protocol is a self-validating system, where successful synthesis is confirmed by the physical properties of the product (melting point) and spectroscopic analysis.

-

Reactant Preparation: To a round-bottom flask containing acetic acid (20 mL), add ammonium acetate (2.4 eq).

-

Addition of Reagents: To this solution, add nitromethane (6.9 eq) followed by 4-methylbenzaldehyde (1 eq).[8]

-

Reaction Execution: The mixture is heated to reflux at 100°C for six hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into ice water. The pH is adjusted to 7 using a 2M NaOH solution. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).[8]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[8] The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield the pure product.[9]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of this compound stems from the reactivity of its nitrovinyl group. This functional group is a powerful Michael acceptor and can be readily transformed into other valuable functionalities, most notably an amino group.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd) or lithium aluminum hydride (LiAlH₄).[1] This transformation is particularly significant as it converts the nitrostyrene into a substituted phenethylamine, a core scaffold found in numerous psychoactive compounds and pharmaceuticals.

-

Michael Addition: The strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. This Michael addition reaction is a cornerstone of synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable intermediate in several fields of scientific research.

-

Medicinal Chemistry: Substituted nitrostyrenes are recognized precursors for a variety of pharmacologically active molecules. Derivatives of this compound have been investigated for their potential as anti-cancer agents, attributed to their ability to inhibit certain enzymes involved in cancer cell proliferation.[1] Furthermore, due to its structural similarity to precursors of bioactive amines, there is potential for its derivatives to interact with biological targets such as cytochrome P450 enzymes, which could influence drug metabolism.

-

Materials Science: The reactive nitrovinyl group allows for the incorporation of this molecule into larger polymer chains or functional materials. Its conjugated system also suggests potential applications in the development of materials with specific electronic or optical properties.[1]

-

Catalysis Research: The compound serves as an excellent model substrate for evaluating the efficacy and selectivity of new catalytic systems, particularly in hydrogenation and reduction reactions.

Safety and Handling

While a specific, comprehensive safety profile for this compound is not extensively documented, it should be handled with the caution afforded to other aromatic nitro compounds.[1]

Table 3: Recommended Safety and Handling Procedures

| Precaution | Details | Reference |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [5][10][11] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [12] |

| Handling | Avoid contact with skin and eyes. Do not inhale dust or vapors. Wash hands thoroughly after handling. | [5][10] |

| Storage | Store in a tightly sealed container in a dry, cool place (recommended 2-8°C). | [7] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash the affected area with plenty of water. | [5][12] |

| First Aid (Eye Contact) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | [10] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |[10][12] |

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for synthetic innovation. Its straightforward synthesis via the Henry reaction, coupled with the rich reactivity of the nitrovinyl group, provides chemists with a reliable tool for constructing complex molecules. From its foundational role in building pharmaceutical scaffolds to its application in materials science, this compound continues to be a subject of interest and utility for researchers pushing the boundaries of chemical synthesis and drug discovery.

References

- PubChem. (n.d.). trans-4-Methyl-beta-nitrostyrene. National Center for Biotechnology Information.

- precisionFDA. (n.d.). This compound, (E)-.

- PubChem. (n.d.). 1-Nitro-4-(2-nitrovinyl)benzene. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information.

- Royal Society of Chemistry. (n.d.). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines.

Sources

- 1. Buy this compound | 7559-36-6 [smolecule.com]

- 2. trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (E)-1-Methyl-4-(2-nitrovinyl)benzene | 5153-68-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]

- 7. 5153-68-4|(E)-1-Methyl-4-(2-nitrovinyl)benzene|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (E)-1-Methyl-4-(2-nitrovinyl)benzene (also known as trans-4-methyl-β-nitrostyrene), a versatile organic compound utilized in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

(E)-1-Methyl-4-(2-nitrovinyl)benzene (C₉H₉NO₂) is an organic compound featuring a benzene ring substituted with a methyl group and a nitrovinyl group at the para positions.[1] Its structure incorporates a conjugated system, which influences its chemical reactivity and spectroscopic properties.[1] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and for understanding its role in various chemical transformations. This guide will delve into the experimental and theoretical aspects of the spectroscopic characterization of this compound.

Molecular Structure and Isomerism

The IUPAC name, 1-methyl-4-[(E)-2-nitroethenyl]benzene, specifies the trans configuration of the nitrovinyl group, which is the more stable isomer.[1][2] The molecule's planarity and extended conjugation are key to understanding its spectral features.

Caption: Molecular structure of (E)-1-Methyl-4-(2-nitrovinyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (E)-1-Methyl-4-(2-nitrovinyl)benzene, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals in both the aromatic and olefinic regions, as well as a singlet for the methyl protons. The large coupling constant between the vinyl protons is a key indicator of the (E)-configuration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (CH₃) | 2.41 | Singlet | - |

| Aromatic (2H) | 7.27 | Doublet | 8.1 |

| Aromatic (2H) | 7.45 | Doublet | 8.1 |

| Vinyl (1H) | 7.57 | Doublet | 13.6 |

| Vinyl (1H) | 7.99 | Doublet | 13.6 |

Data sourced from a study on the synthesis of β-nitrostyrenes.[3]

The downfield shift of the vinyl protons is attributed to the deshielding effect of the electron-withdrawing nitro group and the aromatic ring. The observed coupling constant of 13.6 Hz is characteristic of a trans relationship between the two vinyl protons.[3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of (E)-1-Methyl-4-(2-nitrovinyl)benzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Record the spectrum at room temperature.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.[4]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of nine distinct carbon signals is expected for (E)-1-Methyl-4-(2-nitrovinyl)benzene.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~21 |

| Aromatic (CH) | ~129-131 |

| Aromatic (quaternary) | ~128, ~142 |

| Vinyl (CH) | ~137, ~139 |

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

-

Data Acquisition:

-

Record a proton-decoupled ¹³C NMR spectrum.

-

Reference the chemical shifts to the CDCl₃ solvent peak at δ 77.16 ppm.[4]

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Correlation of NMR data with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene will show characteristic absorption bands for the nitro group, the carbon-carbon double bonds, and the aromatic ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Nitro (NO₂) Asymmetric Stretch | ~1500-1550 |

| Nitro (NO₂) Symmetric Stretch | ~1340-1380 |

| C=C Stretch (Vinyl) | ~1620-1640 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Alkyl) | ~2850-3000 |

Note: The absorption values are typical ranges for these functional groups. Specific values for the title compound may vary slightly.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of 1-Methyl-4-(2-nitrovinyl)benzene is 163.17 g/mol .[1][6]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 163

-

Loss of NO₂: [M - NO₂]⁺, m/z = 117

-

Loss of NO₂ and H: [M - NO₂ - H]⁺, m/z = 116

-

Tropylium Ion: [C₇H₇]⁺, m/z = 91 (from rearrangement and fragmentation of the tolyl group)

Caption: Plausible mass spectrometry fragmentation pathway.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or other mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complete and unambiguous characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene. The ¹H NMR confirms the trans stereochemistry of the vinyl group, while the combination of all three techniques allows for the full elucidation of the molecular structure. The protocols described herein represent standard methodologies for the acquisition of high-quality spectroscopic data for this and similar organic compounds.

References

- The Royal Society of Chemistry.

- PubChem. trans-4-Methyl-beta-nitrostyrene. [Link]

- Scribd.

- Supporting Information. A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1-Methyl-4-(2-nitrovinyl)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realms of chemical synthesis, pharmaceutical development, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For a molecule like 1-Methyl-4-(2-nitrovinyl)benzene, a versatile precursor in organic synthesis, a thorough understanding of its solubility profile in various organic solvents is paramount for reaction optimization, purification, and formulation. This guide provides a detailed exploration of the solubility characteristics of this compound, grounded in established scientific principles and experimental methodologies. We will delve into the physicochemical properties of the molecule, its expected solubility trends, and a robust protocol for empirical determination.

Physicochemical Profile of this compound

A foundational understanding of a molecule's physical and chemical properties is essential to predict and interpret its solubility. This compound, also known as trans-4-methyl-β-nitrostyrene, is a solid, crystalline compound at room temperature.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][3][4] |

| Molecular Weight | 163.17 g/mol | [1][4] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 102-104 °C | [3] |

| Structure | A benzene ring substituted with a methyl group and a trans-nitrovinyl group at the para positions. | [4] |

| Water Solubility | Sparingly soluble (0.070 g/L) | [5] |

The presence of the conjugated system encompassing the benzene ring, the vinyl group, and the nitro group imparts a significant chromophore to the molecule, resulting in its yellow color. The nitro group is strongly electron-withdrawing, creating a dipole moment in the molecule and influencing its intermolecular interactions.

Solubility in Organic Solvents: Theoretical Considerations and Analog-Based Inference

The long-standing principle of "like dissolves like" is the primary guide for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound can be considered moderately polar. The aromatic ring and the methyl group are nonpolar, while the nitrovinyl group introduces significant polarity.

Expected Solubility Profile:

-

High Solubility: In moderately polar and nonpolar aprotic solvents such as chloroform, dichloromethane, acetone, ethyl acetate, and tetrahydrofuran (THF). The ability of these solvents to engage in dipole-dipole interactions and London dispersion forces will facilitate the dissolution of the compound. The fact that 1H-NMR spectra of this compound are often recorded in deuterated chloroform (CDCl₃) is a strong indicator of its high solubility in this solvent.[6]

-

Moderate Solubility: In polar protic solvents like ethanol and methanol. While the nitro group can act as a hydrogen bond acceptor, the overall nonpolar character of the benzene ring and methyl group will limit extensive solvation by these hydrogen-bonding solvents.

-

Low to Negligible Solubility: In highly nonpolar solvents like hexane and cyclohexane, and in highly polar protic solvents like water. The significant difference in polarity between the solute and these solvents will hinder dissolution. Indeed, its water solubility is reported to be very low.[2][5]

Experimental Determination of Solubility: The Shake-Flask Method

For definitive and quantitative solubility data, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[7][8] This method involves agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[9] It is advisable to conduct preliminary experiments to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

For efficient separation, centrifuge the vials to pellet the undissolved solid.

-

Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by UV-Vis Spectroscopy:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of accurate dilutions of the stock solution to create a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

-

Intermolecular Forces and Solubility: A Deeper Look

The solubility of this compound in different organic solvents is governed by the interplay of various intermolecular forces.

Caption: Intermolecular interactions influencing solubility.

-

Van der Waals Forces: The nonpolar aromatic ring and methyl group of the solute interact with nonpolar solvents like toluene and hexane primarily through London dispersion forces.

-

Dipole-Dipole Interactions: The polar nitrovinyl group can engage in dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate. This is a significant driving force for dissolution in these solvents.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This allows for some interaction with polar protic solvents like ethanol, though these interactions may not be strong enough to overcome the solute-solute and solvent-solvent interactions to a large extent.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While a lack of extensive published quantitative data necessitates some inference based on its molecular structure and the properties of analogous compounds, the provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data. Such empirical data is invaluable for researchers in optimizing synthetic procedures, developing effective purification strategies, and for professionals in the pharmaceutical industry working on drug formulation and delivery. As computational models for solubility prediction continue to improve, they may offer a valuable preliminary screening tool, but for definitive results, the experimental methodologies outlined herein remain the gold standard.

References

- PubChem. 1-Nitro-4-(2-nitrovinyl)benzene. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Scribd. Shake Flask Method. [Link]

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

- Pharmaceutical Sciences.

- ResearchGate. Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. [Link]

- PubChem. Benzene, 1-methyl-2-nitro-4-((4-nitrophenyl)methyl)-. [Link]

- PubChem. trans-4-Methyl-beta-nitrostyrene. [Link]

- PMC. Computational simulation and target prediction studies of solubility optimization of decitabine through supercritical solvent. [Link]

- Wikipedia. β-Nitrostyrene. [Link]

- MDPI.

- NIST WebBook. Benzene, 1-methyl-4-nitro-. [Link]

- PMC. Computational machine learning estimation of digitoxin solubility in supercritical solvent at different temperatures utilizing ensemble methods. [Link]

- Supporting Information for A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. [Link]

- NIST WebBook. Benzene, 1-methyl-4-nitro-. [Link]

Sources

- 1. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]

- 2. trans-4-methyl-beta-nitrostyrene CAS:5153-68-4 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy this compound | 7559-36-6 [smolecule.com]

- 5. TRANS-4-METHYL-BETA-NITROSTYRENE CAS#: 5153-68-4 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. scribd.com [scribd.com]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Health and Safety of 1-Methyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 1-Methyl-4-(2-nitrovinyl)benzene, a compound of interest in organic synthesis and medicinal chemistry. Given the limited specific toxicological data for this particular molecule, this document synthesizes available information, extrapolates potential hazards from structurally related compounds, and outlines rigorous, field-proven safety protocols to ensure the well-being of laboratory personnel.

Compound Identification and Properties

1.1. Nomenclature and Identifiers

-

Systematic Name: this compound

-

Common Synonyms: trans-4-Methyl-β-nitrostyrene, p-Methyl-β-nitrostyrene, 1-Methyl-4-[(E)-2-nitroethenyl]benzene[1][2][3]

-

CAS Registry Numbers: 5153-68-4 (for the (E)-isomer), 7559-36-6[1][4]

1.2. Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid/crystal | [3] |

| Melting Point | 102-104 °C | [5][6][7] |

| Boiling Point | Data not available | |

| Solubility | Data not available. Likely poorly soluble in water, soluble in organic solvents. | |

| Vapor Pressure | Data not available |

Hazard Identification and GHS Classification

2.1. GHS Hazard Statements

2.2. GHS Pictograms

2.3. Signal Word: Warning[5]

2.4. Precautionary Statements

A selection of key precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Profile: An Evidence-Based Extrapolation

Due to the scarcity of specific toxicological data for this compound, a conservative approach necessitates examining the known hazards of structurally similar compounds, particularly nitrobenzene and other nitrostyrenes. This approach is critical for a comprehensive risk assessment.

3.1. Acute Toxicity

-

This compound: No specific LD50 or LC50 data are available. The compound is known to be an irritant to the skin, eyes, and respiratory system.[1][5]

-

Analogous Compounds (Nitrobenzene): Nitrobenzene is known to be toxic if swallowed, in contact with skin, or if inhaled.[8] A primary and serious effect of acute exposure to nitrobenzene is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[8][9][10] Symptoms can include cyanosis (bluish skin), fatigue, dizziness, headache, and at high levels, coma and death.[8][9]

3.2. Chronic Toxicity and Carcinogenicity

-

This compound: No data are available on the chronic health effects or carcinogenic potential of this specific compound.

-

Analogous Compounds (Nitrobenzene): The International Agency for Research on Cancer (IARC) has classified nitrobenzene as Group 2B, possibly carcinogenic to humans .[8] Animal studies have shown an increase in tumors in the liver, thyroid, and kidneys.[8] Benzene, a structural component, is a known human carcinogen.[11]

3.3. Reproductive and Developmental Toxicity

-

This compound: No data are available.

-

Analogous Compounds (Nitrobenzene): Nitrobenzene is considered a reproductive toxicant in male animals, with studies showing effects such as decreased testicular weight and reduced sperm production.[8][9][12]

Causality Behind Precaution: The potential for methemoglobinemia, carcinogenicity, and reproductive toxicity, as evidenced by related nitroaromatic compounds, dictates that handling procedures for this compound must be highly conservative, assuming these risks until specific data prove otherwise.

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential.

4.1. Hierarchy of Controls

Caption: Step-by-step emergency response to accidental exposure.

6.2. Spill and Leak Procedures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the spill. For a solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Waste Disposal: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous chemical waste.

-

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of down the drain or in general waste.

Conclusion

This compound is a valuable research chemical with known irritant properties and potential for more severe, uncharacterized hazards based on its chemical structure. A thorough understanding of these potential risks, coupled with the diligent application of robust engineering controls, proper personal protective equipment, and safe laboratory practices, is paramount for its safe use in research and development. Always prioritize caution and consult institutional safety resources when planning experiments with this compound.

References

- Smolecule. (n.d.). Buy this compound | 7559-36-6.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.

- Echemi. (n.d.). TRANS-4-METHYL-BETA-NITROSTYRENE Safety Data Sheets.

- PubChem. (n.d.). trans-4-Methyl-beta-nitrostyrene.

- Organic Syntheses. (n.d.). Nitrostyrene.

- University of California, Santa Barbara. (2012). Styrene - Standard Operating Procedure.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- University of California, Irvine. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- GOV.UK. (2024). Nitrobenzene: toxicological overview.

- U.S. Environmental Protection Agency. (n.d.). Nitrobenzene.

- precisionFDA. (n.d.). This compound, (E)-.

- Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrobenzene.

- National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrobenzene.

- OECD SIDS. (n.d.). (1-METHYLETHENYL)BENZENE.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.

- Frontiers in Physiology. (2018). Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.

- U.S. Environmental Protection Agency. (2009). Toxicological Review of Nitrobenzene.

- NIST. (n.d.). Benzene, 1-methyl-4-nitro-.

- U.S. Environmental Protection Agency. (1998). Nitrobenzene Carcinogenicity.

- American Cancer Society. (2023). Benzene and Cancer Risk.

Sources

- 1. trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]

- 3. (E)-1-Methyl-4-(2-nitrovinyl)benzene | 5153-68-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Buy this compound | 7559-36-6 [smolecule.com]

- 5. trans-4-Methyl-b-nitrostyrene 98 5153-68-4 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. gov.uk [gov.uk]

- 9. epa.gov [epa.gov]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Benzene and Cancer Risk | American Cancer Society [cancer.org]

- 12. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

electrophilic substitution reactions of "1-Methyl-4-(2-nitrovinyl)benzene"

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound, also known as trans-4-methyl-β-nitrostyrene. We delve into the electronic interplay of the activating methyl group and the strongly deactivating nitrovinyl substituent, offering predictive insights into regioselectivity. This document synthesizes fundamental principles with practical considerations, presenting detailed mechanistic pathways, experimental protocols, and data interpretation frameworks for key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The content is designed to equip researchers in organic synthesis and medicinal chemistry with the foundational knowledge required to effectively utilize this versatile substrate.

Introduction: Understanding the Substrate

This compound is an organic compound featuring a benzene ring substituted with a methyl group and a 2-nitrovinyl group at the para position.[1] Its structure presents a classic case of competing substituent effects, making it an intriguing substrate for studying the principles of electrophilic aromatic substitution. The extended conjugation of the nitrovinyl group significantly influences the electronic properties of the aromatic ring, which in turn dictates its reactivity and the orientation of incoming electrophiles.[1] This molecule serves as a valuable building block in organic synthesis, with derivatives being explored for applications in medicinal chemistry and materials science.[1]

Molecular Structure and Competing Electronic Effects

The regiochemical outcome of any electrophilic attack on the this compound ring is determined by the cumulative electronic effects of its two substituents. These groups exert opposing influences on the aromatic system.

The Methyl Group: An Ortho, Para-Director

The methyl (-CH₃) group is a weakly activating substituent.[2] It donates electron density to the benzene ring primarily through an inductive effect (+I) and hyperconjugation. This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[3] By stabilizing the carbocation intermediate (the sigma complex or arenium ion), particularly when the attack occurs at the ortho and para positions, it directs incoming electrophiles to these sites.[2]

The 2-Nitrovinyl Group: A Potent Meta-Director

The 2-nitrovinyl group (-CH=CH-NO₂) is a powerful deactivating substituent. Its influence stems from two primary effects:

-

Inductive Effect (-I): The high electronegativity of the oxygen atoms in the nitro group withdraws electron density from the ring through the sigma bond framework.

-

Mesomeric (Resonance) Effect (-M): The entire nitrovinyl group is a strong resonance-withdrawing system. The π-electrons from the benzene ring are delocalized into the nitrovinyl substituent, significantly reducing the electron density on the ring, especially at the ortho and para positions.

This strong electron withdrawal deactivates the ring, making it substantially less reactive towards electrophiles.[4] The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.[5]

Predicting Regioselectivity: A Case of Dominance

In this compound, the powerful deactivating and meta-directing effect of the nitrovinyl group overwhelmingly dominates the weak activating and ortho, para-directing effect of the methyl group. Therefore, the benzene ring is strongly deactivated overall. Electrophilic substitution will be sluggish and require forcing conditions compared to toluene.

The directing effects can be visualized as follows:

-

Methyl group directs to: Positions 2 and 6 (ortho)

-

Nitrovinyl group directs to: Positions 2 and 6 (meta relative to the nitrovinyl group)

Both groups direct the incoming electrophile to the same positions: C2 and C6. Thus, electrophilic attack is predicted to occur exclusively at the positions ortho to the methyl group and meta to the nitrovinyl group.

Caption: Conflicting directing effects resolved by substituent dominance.

Key Electrophilic Aromatic Substitution Reactions

The general mechanism for EAS proceeds in two main steps:

-

Formation of the Sigma Complex: The aromatic ring attacks the electrophile (E⁺), disrupting aromaticity to form a resonance-stabilized carbocation intermediate. This is the rate-determining step.[6]

-

Deprotonation: A weak base removes a proton from the carbon bearing the electrophile, restoring the aromatic system.[7]

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivated nature of the substrate, this reaction requires strong conditions.

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[8][9]

-

Predicted Product: 1-Methyl-2-nitro-4-(2-nitrovinyl)benzene.

-

Mechanism: The nitronium ion is attacked by the π-electron system of the ring at the C2 position. The resulting sigma complex is stabilized by resonance. The methyl group helps stabilize the positive charge in one of the resonance contributors. Deprotonation by HSO₄⁻ restores aromaticity.[10]

Sources

- 1. Buy this compound | 7559-36-6 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. studymind.co.uk [studymind.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

A Senior Application Scientist's Guide to the Reduction of 1-Methyl-4-(2-nitrovinyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of 1-Methyl-4-(2-nitrovinyl)benzene, a prominent β-nitrostyrene derivative, to 4-methylphenethylamine is a pivotal transformation in synthetic organic chemistry. The resulting amine is a valuable building block for a wide range of pharmacologically active compounds and research chemicals.[1][2] This technical guide provides an in-depth analysis of the primary methodologies employed for this conversion. We will explore the mechanistic underpinnings, chemoselectivity, and practical considerations of catalytic hydrogenation, metal hydride reductions, and dissolving metal systems. By synthesizing data from peer-reviewed literature and established protocols, this document serves as a comprehensive resource for selecting and optimizing the appropriate reductive strategy, ensuring efficiency, safety, and high fidelity in the synthesis of the target phenethylamine.

Introduction: Strategic Importance of the Nitrostyrene Reduction

The conversion of a substituted β-nitrostyrene to its corresponding phenethylamine is more than a simple functional group transformation; it is a gateway to a class of compounds with significant biological activity.[3][4] The starting material, this compound, is readily synthesized via a Henry (nitroaldol) reaction between 4-methylbenzaldehyde and nitromethane.[5][6] The subsequent reduction simultaneously addresses two functional groups: the nitro group and the carbon-carbon double bond. The choice of reducing agent is therefore critical, as it dictates the reaction's efficiency, selectivity, and tolerance of other functional groups that may be present on a more complex substrate.[7] This guide dissects the most reliable and field-proven methods for this reduction, focusing on the causality behind procedural choices to empower researchers to make informed decisions in their synthetic campaigns.

Mechanistic Overview of Nitro Group Reduction

The transformation of a nitro group (R-NO₂) to a primary amine (R-NH₂) is a six-electron reduction.[8][9] While different reagents achieve this via distinct pathways, the overall process typically proceeds through nitroso (R-NO) and hydroxylamine (R-NOH) intermediates.[9] Understanding this fundamental pathway is key to troubleshooting and optimizing reaction conditions.

Two principal mechanistic routes are generally considered:

-

Direct Hydrogenation/Hydride Transfer: This is the most common pathway, involving a stepwise two-electron reduction sequence from the nitro group to the nitroso, then to the hydroxylamine, and finally to the amine.[8][9] This mechanism is dominant in both catalytic hydrogenation and metal hydride-mediated reductions.

-

Single-Electron Transfer (SET): Prevalent in dissolving metal reductions (e.g., Fe in acid), this process involves a series of single-electron transfers from the metal surface to the nitro group. The resulting radical anion is protonated by the acidic medium, and this sequence repeats until the amine is formed.[8]

Caption: General pathway for nitro group reduction.

Comparative Analysis of Reduction Methodologies

The selection of a specific reduction protocol depends on factors such as available equipment, scale, desired purity, and safety considerations. The following sections detail the most effective approaches.

Caption: Overview of primary reduction strategies.

Metal Hydride Reductions

Metal hydrides are powerful and versatile reducing agents. Their reactivity, however, necessitates careful handling and procedural control.

Lithium Aluminum Hydride (LiAlH₄): Often considered the "gold standard" for nitrostyrene reduction due to its high reactivity, LiAlH₄ effectively reduces both the nitro group and the double bond in one pot.[6][10] It is particularly effective for phenolic nitrostyrenes.[11] The primary drawback is its violent reactivity with protic solvents (especially water) and the need for strictly anhydrous conditions and an inert atmosphere.[3]

Sodium Borohydride (NaBH₄) with Catalysts: By itself, NaBH₄ is generally ineffective at reducing nitro groups and only reduces the C=C double bond of a nitrostyrene.[7][12][13] However, its reactivity can be dramatically enhanced by the addition of transition metal salts. The NaBH₄/Copper(II) Chloride (CuCl₂) system is a remarkably effective, mild, and rapid method for the complete reduction of β-nitrostyrenes to phenethylamines.[3][13][14] This method avoids the hazards of LiAlH₄, does not require an inert atmosphere, and proceeds to completion in as little as 10-30 minutes with high yields.[3][14][15]

Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®): This reagent offers reactivity comparable to LiAlH₄ but with improved safety and solubility in aromatic solvents like benzene or toluene.[6][16] It smoothly reduces β-nitrostyryl derivatives to the corresponding phenethylamines in good yields.[6][17]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method, often providing very pure products as the only byproduct is water (if applicable) and the catalyst is removed by simple filtration.[18]

-

Direct Hydrogenation: Using hydrogen gas (H₂) with a heterogeneous catalyst like Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel is a classic and effective method.[5][18] The primary challenge with nitrostyrenes is achieving chemoselectivity. Standard Pd and Pt catalysts can sometimes lead to mixtures of products, such as the saturated nitroalkane (4-(2-nitroethyl)toluene) or the unsaturated amine (4-vinylaniline), before full reduction to 4-methylphenethylamine occurs.[19][20] Reaction conditions such as solvent, pressure, and temperature can be tuned to favor the desired outcome.[21]

-

Catalytic Transfer Hydrogenation (CTH): This approach avoids the need for high-pressure hydrogenation equipment by using a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a catalyst (typically Pd/C).[4] CTH is experimentally simpler and generally safer than using gaseous hydrogen.

Dissolving Metal Reductions

The use of an easily oxidized metal in an acidic medium is one of the oldest and most reliable methods for nitro group reduction.[18] Iron powder in acetic acid or with ammonium chloride is a common choice.[22][23] This method, known as the Béchamp reduction, is highly chemoselective for the nitro group and is tolerant of many other functional groups, though it may affect the C=C double bond in a conjugated system.[24] The workup can be tedious due to the formation of metal salts, but it is an inexpensive and robust option.[22]

Performance Comparison

| Reagent/System | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Considerations |

| LiAlH₄ | Anhydrous Ether or THF, reflux | Several hours | 68-81%[11] | Highly effective and powerful. Requires strict anhydrous/inert conditions; pyrophoric.[3][25] |

| Red-Al® | Dry benzene, reflux | 2-17 h | 75-87%[17] | High yields, safer to handle than LiAlH₄. Requires inert atmosphere.[6] |

| NaBH₄ / CuCl₂ | Isopropanol/Water, 80 °C | 10-30 min | 62-83%[13][14] | Rapid, high-yielding, mild conditions, no inert atmosphere needed.[3][14] |

| H₂ / Pd/C | Ethanol or Ethyl Acetate, H₂ atm | Varies | Good to Excellent | Clean reaction, high purity. Requires hydrogenation equipment; potential selectivity issues.[19][20] |

| Fe / Acetic Acid | Ethanol/Acetic Acid, 100 °C | ~2 h | Good | Inexpensive, highly reliable, good functional group tolerance. Workup can be cumbersome.[22][23] |

Detailed Experimental Protocols